Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester
Overview
Description
Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Naphthalen-1,4-imine derivatives with bridgehead substituents : 1,4-Dihydro-1,4-dimethylnaphthalen-1,4-imine derivatives are synthesized through cycloaddition reactions. These derivatives are obtained from reactions involving benzyne and various pyrrole compounds, leading to the isolation of 2-naphthylamine derivatives (Vernon, Ahmed, & Moran, 1977).
Reactions of Tetrahalogeno-1,4-dihydronaphthalen-1,4-imines : These compounds react with dimethyl acetylenedicarboxylate to form naphthalen-1,4-imine and benzo[cyclobuta]pyrrole derivatives. Thermal decomposition and addition reactions are also observed in these processes (Vernon, Ahmed, & Kricka, 1978).
Concise Synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol : This synthesis involves multiple steps starting from naphthalene-2,3-diol, demonstrating the versatility of naphthalene derivatives in complex chemical syntheses (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Crystal Packing in Flexible Carboxylic Acids and Esters Attached to a Naphthalene Ring : Studies on dicarboxylic acids and esters attached to naphthalene rings have shown varied crystal packing patterns, influenced by weak intermolecular interactions. This provides insights into the structural properties of naphthalene-based compounds (Mondal, Karmakar, Singh, & Baruah, 2008).
Applications in Polymer Chemistry
Synthesis and Properties of Poly(ester-amide)s and Poly(ester-imide)s : Naphthalene-ring-containing bis(ester-amine)s are used to synthesize novel aromatic poly(ester-amide)s and poly(ester-imide)s. These polymers exhibit good solubility, thermal stability, and can form transparent and tough films, making them useful in various industrial applications (Guo, Leu, & Hsiao, 2007).
Nonacid Nitration of Benzenedicarboxylic and Naphthalenecarboxylic Acid Esters : This research explores a novel nitration method for naphthalenecarboxylic acid esters, which could have implications in the synthesis of nitrated polymers and other chemical products (Nose & Suzuki, 2001).
Synthesis of Aromatic Poly(ester amide)s Derived from Naphthalene and Aromatic Dicarboxylic Acids : Naphthalene derivatives are used to synthesize a range of poly(ester amide)s, which display excellent solubility, good thermal properties, and can be used to create durable films, indicating potential applications in materials science (Hsiao & Leu, 2004; Hsiao, Leu, & Guo, 2002).
Additional Applications
Deamination of Naphthalen-1,4-imines : The study on the deamination of naphthalen-1,4-imines reveals important reactions that can lead to the formation of different naphthalene compounds, highlighting the chemical versatility of these derivatives (Kricka & Vernon, 1973).
Electronic and Steric Control in Addition Reactions with Enaldimines : This study provides insights into how electronic and steric factors influence the reactivity of naphthalene-1-carbaldehyde-derived imines, which is crucial for understanding and designing specific chemical reactions (Tomioka, Shioya, Nagaoka, & Yamada, 2001).
properties
IUPAC Name |
tert-butyl 4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(18)16-12-6-7-13(16)11-8-9(17(19)20)4-5-10(11)12/h4-5,8,12-13H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISHSLGQRNLFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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